molecular formula C10H9BrO2 B7883630 methyl 3-(4-bromophenyl)acrylate

methyl 3-(4-bromophenyl)acrylate

Cat. No.: B7883630
M. Wt: 241.08 g/mol
InChI Key: MFKOGXVHZUSUAF-UHFFFAOYSA-N
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Description

methyl 3-(4-bromophenyl)acrylate is an organic compound with the molecular formula C10H9BrO2. It is a derivative of 2-propenoic acid, where the hydrogen atom on the carboxyl group is replaced by a methyl group, and a bromophenyl group is attached to the propenoic acid backbone. This compound is known for its applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-bromophenyl)acrylate typically involves the esterification of 3-(4-bromophenyl)-2-propenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(4-bromophenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: 3-(4-bromophenyl)-2-propenoic acid.

    Reduction: 3-(4-bromophenyl)-2-propenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 3-(4-bromophenyl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(4-bromophenyl)acrylate depends on the specific application and the target molecule. In general, the compound can act as an electrophile in various chemical reactions, allowing it to form covalent bonds with nucleophiles. The bromophenyl group can also participate in π-π interactions and hydrogen bonding, which can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester: Similar structure but with an ethyl group instead of a methyl group.

    2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester: Similar structure but with a chlorine atom instead of a bromine atom.

    2-Propenoic acid, 3-(4-fluorophenyl)-, methyl ester: Similar structure but with a fluorine atom instead of a bromine atom.

Uniqueness

methyl 3-(4-bromophenyl)acrylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other halogen atoms. The bromine atom also influences the compound’s physical and chemical properties, such as its boiling point, solubility, and reactivity.

Properties

IUPAC Name

methyl 3-(4-bromophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKOGXVHZUSUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Anhydrous potassium carbonate (20.7 g, 0.15 mmole) was added to a solution of 4-bromocinnamic acid (22.7 g, 0.1 mmole) in dry N,N-dimethylformamide (150 ml) and the mixture was stirred for 30 minutes. Methyl iodide (21.3 g, 9.4 ml, 0.15 mmole) was then added and the total mixture stirred for a further 24 hours at room temperature before the solvent was evaporated in vacuo. Water was added to the residue and the product extracted into ether. The ethereal extracts were washed with saturated aqueous sodium bicarbonate solution, the brine and dried (MgSO4). Evaporation afforded 22.73 g (94%) of the ester as a white solid of mp (methanol) 82°-86° C. (lit mp 80° C., Dictionary of Organic Compounds), υmax (mull), 1718, 1640, 1595, 1495 cm-1. δ(CDCl3) 3.80 (3H, s, ester CH3), 6.37 (1H, d, J 13 Hz, =CHCO2), 7.42 (4H, m, arom), 7.62 (1H, d, J 13 Hz, ArCH=).
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20.7 g
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22.7 g
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150 mL
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9.4 mL
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94%

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